molecular formula C21H27N5OS B292384 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether

4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether

Cat. No.: B292384
M. Wt: 397.5 g/mol
InChI Key: YVEXVFVRGDSMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the ethoxyphenyl, dimethyl, and pyrrolidinyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Indole derivatives

Uniqueness

4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for drug development and other applications .

Properties

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3,4-dimethyl-7-(2-pyrrolidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C21H27N5OS/c1-4-27-18-9-7-17(8-10-18)26-16(3)19-15(2)22-23-21(20(19)24-26)28-14-13-25-11-5-6-12-25/h7-10H,4-6,11-14H2,1-3H3

InChI Key

YVEXVFVRGDSMHQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
Reactant of Route 2
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
Reactant of Route 3
Reactant of Route 3
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
Reactant of Route 4
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
Reactant of Route 5
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
Reactant of Route 6
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether

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